4-Butyl-6-ethylpyridine-2-methanol
Overview
Description
4-Butyl-6-ethylpyridine-2-methanol is an organic compound with the molecular formula C12H19NO. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields including chemistry, biology, and medicine. This compound features a pyridine ring substituted with butyl, ethyl, and methanol groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-6-ethylpyridine-2-methanol can be achieved through several synthetic routes One common method involves the alkylation of pyridine derivatives For instance, starting with 2-methylpyridine, a series of alkylation reactions can introduce the butyl and ethyl groups at the desired positions
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel are often employed in the alkylation steps to facilitate the addition of butyl and ethyl groups. The hydroxymethylation step may involve the use of formaldehyde and a base such as sodium hydroxide to introduce the methanol group.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-6-ethylpyridine-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides (e.g., butyl bromide) and strong bases (e.g., sodium hydride) are typical reagents.
Major Products
Oxidation: 4-Butyl-6-ethylpyridine-2-carboxylic acid.
Reduction: 4-Butyl-6-ethylpiperidine-2-methanol.
Substitution: Various alkylated pyridine derivatives depending on the substituents used.
Scientific Research Applications
4-Butyl-6-ethylpyridine-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-6-ethylpyridine-2-methanol involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Butyl-6-methylpyridine-2-methanol
- 4-Ethyl-6-butylpyridine-2-methanol
- 4-Butyl-6-ethylpyridine-2-ethanol
Uniqueness
4-Butyl-6-ethylpyridine-2-methanol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(4-butyl-6-ethylpyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-5-6-10-7-11(4-2)13-12(8-10)9-14/h7-8,14H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIQCEZFJPDFTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=NC(=C1)CO)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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